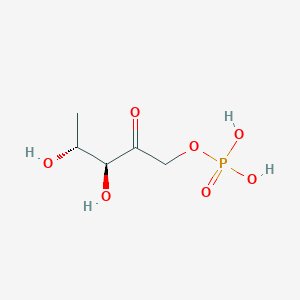

5-Deoxy-D-xylulose 1-phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Deoxy-D-xylulose 1-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C5H11O7P and its molecular weight is 214.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Role in Isoprenoid Biosynthesis

5-Deoxy-D-xylulose 1-phosphate is the substrate for several key enzymes in the MEP pathway, which is responsible for producing isoprenoid precursors such as isopentenyl diphosphate and dimethylallyl diphosphate. These precursors are essential for the synthesis of terpenoids, which include a vast array of natural products with pharmaceutical significance.

Key Enzymatic Reactions

- 1-Deoxy-D-xylulose 5-phosphate Synthase (DXPS) : This enzyme catalyzes the first and rate-limiting step of the MEP pathway, converting pyruvate and glyceraldehyde-3-phosphate into this compound. Its activity is crucial for the overall flux through this biosynthetic route .

- 1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR) : This enzyme further processes this compound into 2-C-methyl-D-erythritol 4-phosphate, marking another critical step in isoprenoid biosynthesis .

Antimicrobial Targets

The MEP pathway is absent in humans but present in many pathogenic bacteria, making it an attractive target for developing novel antibiotics. The enzymes involved, particularly DXPS and DXR, have been identified as promising targets for drug discovery efforts aimed at treating infections caused by antibiotic-resistant strains.

- Inhibition Studies : Research has shown that specific inhibitors of DXR can effectively combat pathogens such as Escherichia coli and Mycobacterium tuberculosis. For instance, fosmidomycin has demonstrated potent antibacterial activity against Gram-negative bacteria and significant antimalarial effects .

- High-Throughput Screening : A high-throughput screening approach has been developed to identify inhibitors of DXR, highlighting its potential as a drug target against resistant bacterial strains .

Antimalarial Research

The MEP pathway's role in Plasmodium falciparum, the causative agent of malaria, underscores the importance of this compound in antimalarial drug development. The enzyme DXPS is critical for isoprenoid synthesis in this parasite.

- Structural Studies : Recent cryo-electron microscopy studies have elucidated the structure of PfDXPS, revealing unique features that could inform inhibitor design . Understanding these structural characteristics aids in developing targeted therapies against malaria.

Case Studies

Propriétés

Numéro CAS |

16709-34-5 |

|---|---|

Formule moléculaire |

C5H11O7P |

Poids moléculaire |

214.11 g/mol |

Nom IUPAC |

[(3S,4R)-3,4-dihydroxy-2-oxopentyl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O7P/c1-3(6)5(8)4(7)2-12-13(9,10)11/h3,5-6,8H,2H2,1H3,(H2,9,10,11)/t3-,5+/m1/s1 |

Clé InChI |

AVEHMJVDRGMBHD-WUJLRWPWSA-N |

SMILES |

CC(C(C(=O)COP(=O)(O)O)O)O |

SMILES isomérique |

C[C@H]([C@@H](C(=O)COP(=O)(O)O)O)O |

SMILES canonique |

CC(C(C(=O)COP(=O)(O)O)O)O |

Synonymes |

5-deoxy-D-xylulose 1-phosphate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.